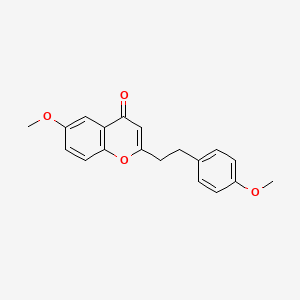
3-Oxopregnane-21-nitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxopregnane-21-nitrile is a chemical compound belonging to the class of pregnane derivatives It is characterized by the presence of a nitrile group at the 21st position and a keto group at the 3rd position of the pregnane skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the dehydration of primary amides using thionyl chloride or phosphorus oxychloride . Another approach involves the reaction of alkyl halides with metal cyanides in a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of 3-Oxopregnane-21-nitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the efficient conversion of starting materials to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxopregnane-21-nitrile undergoes various chemical reactions, including:
Oxidation: The keto group at the 3rd position can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Alkyl halides and metal cyanides are typical reagents for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Oxopregnane-21-nitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Oxopregnane-21-nitrile involves its interaction with specific molecular targets and pathways. The nitrile group can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. This compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications and the target molecules involved .
Comparación Con Compuestos Similares
Similar Compounds
Pregnane derivatives: Compounds like 3β-acetoxyandrost-5-en-17-one and androst-4-en-3,17-dione share structural similarities with 3-Oxopregnane-21-nitrile.
Nitrile-containing steroids: These include various nitrile-substituted steroids that exhibit similar chemical reactivity and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a keto group and a nitrile group on the pregnane skeleton makes it a valuable intermediate for the synthesis of diverse compounds with potential therapeutic applications .
Propiedades
Número CAS |
31020-67-4 |
|---|---|
Fórmula molecular |
C21H31NO |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)acetonitrile |
InChI |
InChI=1S/C21H31NO/c1-20-11-8-19-17(18(20)6-4-14(20)9-12-22)5-3-15-13-16(23)7-10-21(15,19)2/h14-15,17-19H,3-11,13H2,1-2H3 |
Clave InChI |
YSGOVZOJQGEJRH-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4CC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


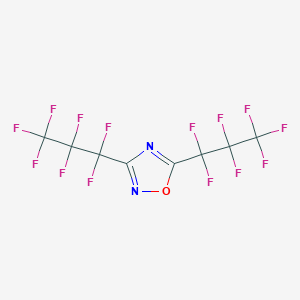
![N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14160202.png)
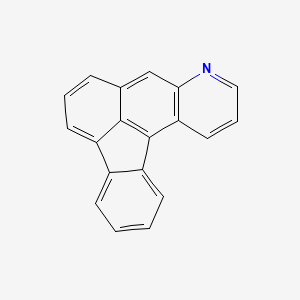
![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B14160209.png)
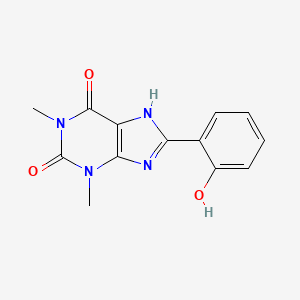
![5-[(5-acetyl-2-propoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B14160215.png)
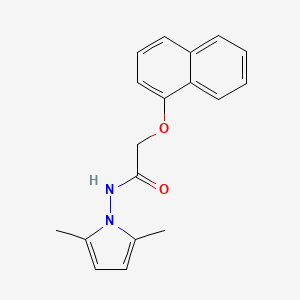
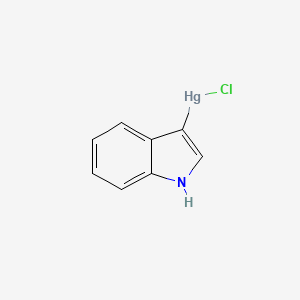
![1-[(E)-2-nitroethenyl]-4-propoxybenzene](/img/structure/B14160237.png)
![1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14160247.png)
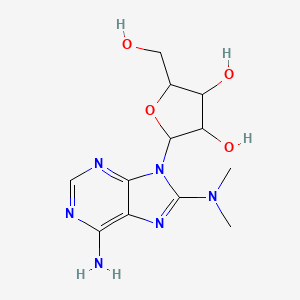
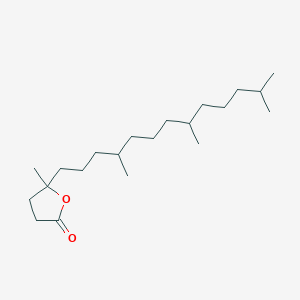
![n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine](/img/structure/B14160267.png)
